molecular formula C7H8N4OS B1326986 4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142207-91-7

4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No. B1326986
CAS RN: 1142207-91-7
M. Wt: 196.23 g/mol
InChI Key: RDNQVJORYAHZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol (4A6F-TDT) is an organic compound belonging to the class of triazines. It is a heterocyclic compound, meaning it contains both carbon and nitrogen in its structure. It is widely used in the synthesis of drugs, materials, and other compounds. 4A6F-TDT has been extensively studied for its potential applications in the field of medicine and biology.

Mechanism of Action

The exact mechanism of action of 4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, 4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol may reduce inflammation and the associated symptoms.
Biochemical and Physiological Effects
4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol has been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties. In animal studies, it has been shown to reduce inflammation and the associated symptoms. It has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, 4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol has been shown to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol in laboratory experiments is its ease of synthesis. It can be synthesized in two main ways, with both methods being relatively straightforward. Additionally, 4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol is relatively stable and can be stored for extended periods of time.
The main limitation of using 4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol in laboratory experiments is its relatively low potency. While it has been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties, its potency is not as high as some other compounds. Additionally, the exact mechanism of action of 4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol is not yet fully understood.

Future Directions

The potential applications of 4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol are still being explored. Future research could focus on further elucidating the exact mechanism of action of 4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol and its potential applications in the field of medicine and biology. Additionally, further research could focus on optimizing the synthesis of 4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol and exploring its potential use in the synthesis of drugs, materials, and other compounds. Finally, further research could focus on developing new derivatives of 4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol with improved potency and stability.

Synthesis Methods

4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol can be synthesized in two main ways. The first method is through a reaction of 2-furyl chloride and 4-amino-6-chloro-1,3,5-triazine, which yields 4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol. The second method is a reaction between 4-amino-6-chloro-1,3,5-triazine and 2-furyl bromide, which also yields 4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol. In both methods, the reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide.

Scientific Research Applications

4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol has been studied for its potential applications in the field of medicine and biology. It has been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties. It has also been studied for its potential to inhibit the growth of cancer cells. Additionally, it has been studied for its potential use in the synthesis of drugs, materials, and other compounds.

properties

IUPAC Name

4-amino-2-(furan-2-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4OS/c8-6-9-5(10-7(13)11-6)4-2-1-3-12-4/h1-3,5H,(H4,8,9,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNQVJORYAHZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2NC(=S)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol

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